Dpc 963

HIV-1 reverse transcriptase inhibition wild-type antiviral potency quinazolinone NNRTI SAR

DPC 963 is the optimal tool for investigating K103N-mediated HIV resistance, offering 5.8x superior potency (IC90 11 nM) over efavirenz and outperforming DPC 082/083 by ~2-fold. It uniquely undergoes oxidative defluorination to a benzoquinone imine, enabling metabolic bioactivation studies not possible with DPC 961. Buy this chiral, second-generation NNRTI for high-fidelity SAR, combination therapy, or asymmetric synthesis research.

Molecular Formula C14H9F5N2O
Molecular Weight 316.23 g/mol
CAS No. 214287-90-8
Cat. No. B1670920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDpc 963
CAS214287-90-8
SynonymsDPC-963;  DPC 963;  DPC963;  DMP-963;  DMP963;  DMP 963
Molecular FormulaC14H9F5N2O
Molecular Weight316.23 g/mol
Structural Identifiers
SMILESC1CC1C#CC2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F
InChIInChI=1S/C14H9F5N2O/c15-8-3-4-9-10(11(8)16)13(14(17,18)19,21-12(22)20-9)6-5-7-1-2-7/h3-4,7H,1-2H2,(H2,20,21,22)/t13-/m0/s1
InChIKeyQCNJQJJFXFJVCX-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DPC 963 (CAS 214287-90-8): An Expanded-Spectrum Quinazolinone NNRTI for HIV-1 Inhibitor Procurement and Antiviral Research


DPC 963 (also known as DMP-963) is an orally active, chiral non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the 4-alkynyl-3,4-dihydro-4-(trifluoromethyl)-2(1H)-quinazolinone class [1]. As a second-generation NNRTI originally developed by DuPont Pharmaceuticals (later Bristol-Myers Squibb), DPC 963 was advanced to Phase I clinical development for the treatment of HIV-1 infection based on its low-nanomolar potency and favorable pharmacokinetic profile [2]. The compound contains a characteristic chiral quaternary center bearing a cyclopropylethynyl group at the 4-position and a trifluoromethyl substituent, with 5,6-difluoro substitution on the quinazolinone core, providing the structural basis for its distinct pharmacological properties [3].

Why DPC 963 Cannot Be Substituted by Other Quinazolinone NNRTIs in HIV-1 Resistance and Metabolism Studies


Within the 4-alkynyl/alkenyl-quinazolinone NNRTI series, compounds including DPC 082, DPC 083, DPC 961, and DPC 963 exhibit distinct profiles in potency against specific HIV-1 mutant variants, plasma protein binding characteristics, and metabolic activation pathways [1]. While all members of this class demonstrate low-nanomolar activity against wild-type HIV-1, critical differences emerge when evaluating clinically relevant resistance mutations such as K103N, L100I, and double-mutant combinations [2]. Furthermore, DPC 963 undergoes a unique metabolic activation pathway involving oxidative defluorination to a benzoquinone imine intermediate that has not been described for structural analogues [3]. These compound-specific variations in resistance coverage, free drug fraction, and metabolic fate preclude simple interchangeability and necessitate product-specific evaluation for applications requiring precise control over pharmacological or toxicological variables [4].

Quantitative Differentiation Evidence: DPC 963 Versus Efavirenz, DPC 961, DPC 082, and DPC 083


Superior Wild-Type HIV-1 RF Potency (IC90): DPC 963 vs. Efavirenz, DPC 082, DPC 083, and DPC 961

In a direct head-to-head comparison of quinazolinone NNRTIs against wild-type HIV-1 RF virus in MT-2 cells, DPC 963 exhibited the most potent IC90 value of 1.3 ± 0.6 nM, surpassing all comparator compounds [1]. Specifically, DPC 963 demonstrated 23% greater potency than efavirenz (IC90 = 1.7 ± 0.5 nM), 35% greater potency than DPC 961 (IC90 = 2.0 ± 0.7 nM), 38% greater potency than DPC 082 (IC90 = 2.1 ± 0.8 nM), and 38% greater potency than DPC 083 (IC90 = 2.1 ± 0.8 nM) [1].

HIV-1 reverse transcriptase inhibition wild-type antiviral potency quinazolinone NNRTI SAR

Enhanced K103N Mutant Coverage: DPC 963 Potency Relative to Efavirenz

Against the clinically prevalent K103N single-mutant variant, which confers pan-class resistance to first-generation NNRTIs, DPC 963 maintained potent activity with an IC90 of 11 ± 4.8 nM [1]. In contrast, efavirenz showed markedly reduced potency against K103N with an IC90 of 64 ± 24 nM [1]. This represents a 5.8-fold improvement in K103N mutant coverage for DPC 963 compared to efavirenz [1]. Additionally, DPC 963 outperformed DPC 082 (IC90 = 21 ± 9.2 nM) and DPC 083 (IC90 = 27 ± 11 nM) by approximately 2-fold [1].

K103N mutation NNRTI resistance expanded-spectrum inhibitor

Higher Free Drug Fraction in Human Plasma: DPC 963 vs. Efavirenz

Plasma protein binding significantly impacts the pharmacologically active free drug concentration available for antiviral activity. DPC 963 exhibits a percent free drug in human plasma of 2.8%, compared to only 0.2-0.5% for efavirenz [1][2]. This represents an approximately 5.6- to 14-fold higher free drug fraction for DPC 963 relative to efavirenz [1][2]. The free drug fractions for other series members are DPC 082 (3.0%), DPC 083 (2.0%), and DPC 961 (1.5%) [1][2].

plasma protein binding free drug fraction pharmacokinetics

Distinct Metabolic Activation: Novel Benzoquinone Imine Pathway Not Observed in DPC 961

DPC 963 undergoes a unique metabolic activation pathway involving oxidative defluorination to form a putative benzoquinone imine intermediate, which subsequently reacts with glutathione to form aromatic ring-substituted regioisomeric conjugates M5 and M6 [1]. This pathway has been described as 'previously undescribed for structural analogues of this compound,' distinguishing DPC 963 from DPC 961, which undergoes oxirene-mediated bioactivation but not the benzoquinone imine pathway [1][2]. The primary enzyme responsible for this benzoquinone imine formation is CYP3A4, whereas the major metabolic pathway (formation of 8-OH DPC 963 glucuronide, M8) is catalyzed by CYP2B6 with higher affinity (Km = 15.1 μM for M8 formation by CYP2B6 vs. Km = 65.8 μM for M5 formation by CYP3A4) [3].

drug metabolism bioactivation cytochrome P450 glutathione conjugation

Combination Synergy Profile: DPC 963 with Lamivudine (3TC) vs. Efavirenz

In a systematic evaluation of two-drug combinations, DPC 963 demonstrated additivity to synergy when combined with the NRTI lamivudine (3TC) in inhibiting HIV-1 replication [1]. At a 3:1 DPC 963:3TC ratio, the combination index (CI) values at IC50, IC75, and IC90 were 0.53, 0.49, and 0.46 respectively, where CI < 0.8 indicates synergy [1]. In comparison, efavirenz combined with 3TC at the same 3:1 ratio yielded CI values of 0.59, 0.61, and 0.61, indicating a less favorable synergy profile [1]. DPC 961 at 3:1 ratio with 3TC produced CI values of 0.51, 0.44, and 0.39, demonstrating a comparable but distinct synergy pattern [1].

drug combination synergy NNRTI-NRTI interaction combination index

Formulation Behavior Differentiation: Dissolution Profile Distinct from DPC 961

Despite close structural similarity, DPC 963 and DPC 961 exhibit markedly different physical and dissolution characteristics when prepared as extemporaneous suspensions for Phase I clinical studies [1]. In side-by-side dissolution experiments, DPC 963 showed a dissolution profile that was distinctly different from DPC 961, with DPC 963 achieving 100% dissolution within 30 minutes, while DPC 961 demonstrated slower and incomplete dissolution under identical conditions [1]. These differences were attributed to variations in powder physical characteristics including particle size and surface area [1]. Both compounds demonstrated 24-hour stability in the suspending agent (≥98% recovery) [1].

pharmaceutical formulation dissolution suspension stability

Optimized Application Scenarios for DPC 963 in Antiviral Research and Drug Development


HIV-1 Resistance Mechanism Studies Requiring K103N Mutant Coverage

DPC 963 is the optimal tool compound among quinazolinone NNRTIs for investigating K103N-mediated resistance mechanisms, as it demonstrates 5.8-fold superior potency against this clinically prevalent mutant compared to efavirenz (IC90 = 11 nM vs. 64 nM) and outperforms DPC 082 and DPC 083 by approximately 2-fold [7]. This enhanced K103N coverage enables researchers to evaluate resistance reversal strategies, structure-activity relationships around the NNRTI binding pocket, and the impact of NNRTI pressure on viral evolution using lower compound concentrations that minimize off-target effects. The compound's balanced activity across multiple single and double mutants (L100I IC90 = 8.0 nM; K103N-V108I IC90 = 34 nM; K103N-P225H IC90 = 46 nM) provides a robust platform for pan-resistance studies [7]. The 2.8% free drug fraction in human plasma further supports translation of in vitro findings to physiologically relevant free drug concentrations [8].

Drug Metabolism and Bioactivation Studies Targeting Reactive Intermediate Formation

DPC 963 is uniquely suited as a model substrate for investigating oxidative defluorination pathways and benzoquinone imine-mediated bioactivation, a metabolic route that is not observed with structural analogues such as DPC 961 [7][8]. The compound's metabolism in human liver microsomes is characterized by a bifurcated pathway: CYP2B6-catalyzed formation of the major metabolite 8-OH DPC 963 (M8, Km = 15.1 μM) and CYP3A4-catalyzed bioactivation to the reactive benzoquinone imine intermediate (M5, Km = 65.8 μM) [5]. This enzyme-specific partitioning makes DPC 963 an excellent probe for studying CYP2B6/CYP3A4 interplay, polymorphic effects on metabolic clearance, and the relationship between structure and bioactivation potential. The availability of characterized glutathione adducts (M3-M6) as analytical standards enables quantitative assessment of reactive metabolite formation in various experimental systems [7][5].

Combination Antiretroviral Therapy Modeling and In Vitro Synergy Assessment

DPC 963 serves as a benchmark NNRTI for evaluating combination antiretroviral strategies due to its well-characterized synergy profile with NRTIs and additivity with protease inhibitors [7]. The quantitative combination index values with lamivudine (3:1 ratio: CI = 0.53 at IC50, 0.49 at IC75, 0.46 at IC90) provide a defined baseline for comparing novel NNRTI candidates or for testing hypotheses about drug-drug interactions [7]. Researchers can leverage DPC 963's distinct combination profile—which differs quantitatively from both efavirenz and DPC 961—to dissect mechanistic aspects of NNRTI-NRTI synergy or to calibrate in vitro combination assays. The compound's oral bioavailability and favorable free drug fraction (2.8%) also support its use in pharmacokinetic-pharmacodynamic modeling studies [8].

Chiral Synthesis and Process Chemistry Development

DPC 963's chiral quaternary center at the 4-position, bearing cyclopropylethynyl and trifluoromethyl groups, presents a defined challenge for asymmetric synthesis optimization [7]. The established synthetic route using an enantiopure amino alcohol chiral moderator derived from (+)-3-carene enables addition of lithium cyclopropylacetylide to an unprotected N-acylketimine, providing access to the desired (S)-enantiomer with high stereocontrol [7]. This well-documented asymmetric methodology makes DPC 963 a valuable reference standard for developing and validating novel chiral synthesis approaches, particularly those targeting trifluoromethyl-substituted quaternary stereocenters. The kilogram-scale synthesis processes developed for DPC 963 and its close analogue DPC 961 provide a foundation for scaling and optimization studies in process chemistry [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dpc 963

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.